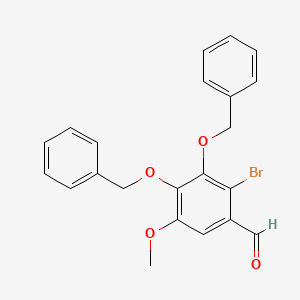
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde: is an organic compound with a complex structure that includes benzyloxy, bromo, and methoxy functional groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde typically involves multiple steps, starting from simpler aromatic compounds. One common method includes the bromination of 3,4-Bis(benzyloxy)-5-methoxybenzaldehyde using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully regulated to avoid over-bromination .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzoic acid.
Reduction: 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzyl alcohol.
Substitution: 3,4-Bis(benzyloxy)-2-azido-5-methoxybenzaldehyde.
Scientific Research Applications
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, leading to inhibition or activation of specific pathways. The bromo group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(benzyloxy)benzaldehyde: Lacks the bromo and methoxy groups, making it less reactive in certain substitution reactions.
2-Bromo-5-methoxybenzaldehyde: Lacks the benzyloxy groups, which affects its solubility and reactivity.
3,4-Dibenzyloxybenzaldehyde: Similar structure but without the bromo and methoxy groups, leading to different chemical properties.
Uniqueness
3,4-Bis(benzyloxy)-2-bromo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which confer specific reactivity and potential for diverse applications in synthesis and research. The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the aromatic ring allows for fine-tuning of its chemical behavior .
Properties
Molecular Formula |
C22H19BrO4 |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
2-bromo-5-methoxy-3,4-bis(phenylmethoxy)benzaldehyde |
InChI |
InChI=1S/C22H19BrO4/c1-25-19-12-18(13-24)20(23)22(27-15-17-10-6-3-7-11-17)21(19)26-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3 |
InChI Key |
NJFQSEQYXWNFDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)pyrido[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B13920440.png)
![Tert-butyl 4-methyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13920442.png)
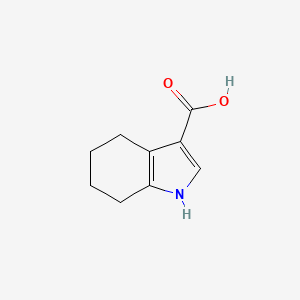
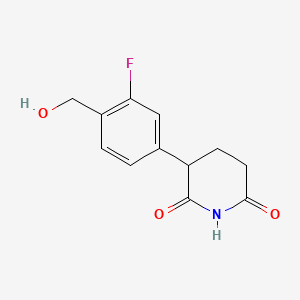
![2-amino-7-(cyclopropylmethyl)-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-8-one](/img/structure/B13920456.png)
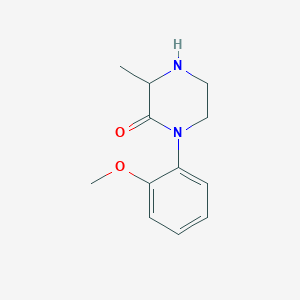
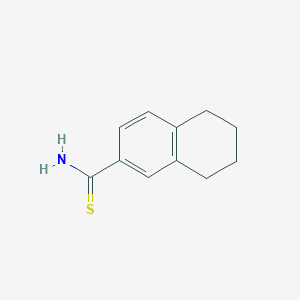
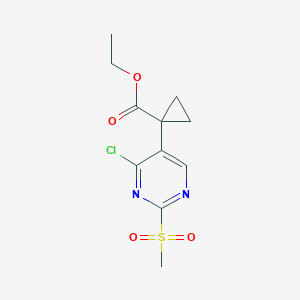

![3-[3-(Acetylamino)phenoxy]propanoic acid](/img/structure/B13920498.png)

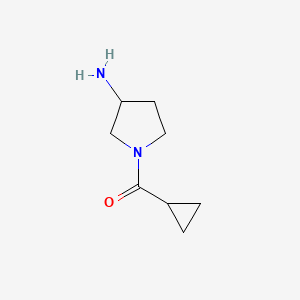
![(1S,4aS,6R,7R,7aS)-6-(3-hydroxybenzoyl)oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B13920509.png)

